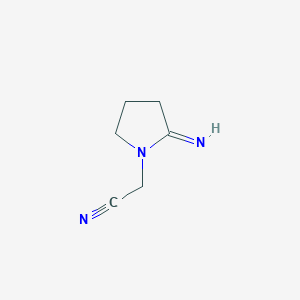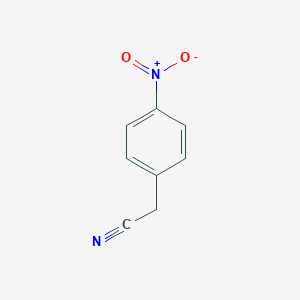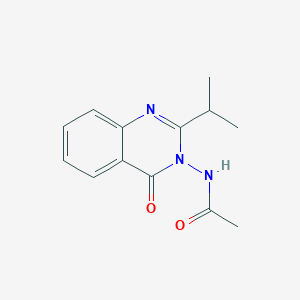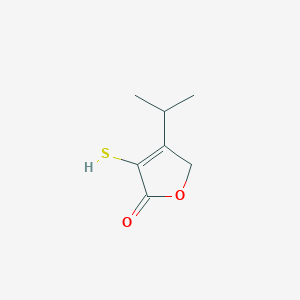![molecular formula C9H15NO B121217 N-Methylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 146509-38-8](/img/structure/B121217.png)
N-Methylbicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylbicyclo[2.2.1]heptane-2-carboxamide, also known as MEM, is a synthetic compound that has been extensively studied for its potential use in scientific research. MEM is a cyclic amide that is structurally similar to other compounds such as cyclohexylamine and norbornane.
Mécanisme D'action
The exact mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to interact with certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to changes in neuronal activity and neurotransmitter release, which may have implications for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the dose and route of administration. For example, this compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may be related to its potential use as an antidepressant. This compound has also been shown to have analgesic properties, as it can reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high purity and stability, which makes it easier to control and manipulate. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, as high doses can cause damage to certain organs and tissues.
Orientations Futures
There are several future directions for research on N-Methylbicyclo[2.2.1]heptane-2-carboxamide, including its potential use in drug discovery and its role in neurological disorders. One area of interest is the development of this compound-based drugs for the treatment of depression and other mood disorders. Another area of research is the study of this compound's effects on learning and memory, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and potential applications make it an important area of study for researchers in various fields. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks promising for this intriguing compound.
Méthodes De Synthèse
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of norbornene with methylamine in the presence of a palladium catalyst. The resulting product is then converted to this compound through a series of steps involving hydrogenation, hydrolysis, and purification. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reactant concentrations.
Applications De Recherche Scientifique
N-Methylbicyclo[2.2.1]heptane-2-carboxamide has been used in various scientific research studies due to its unique chemical properties. One of its primary applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. This compound has also been studied for its potential use in drug discovery, as it has been shown to interact with certain receptors in the brain.
Propriétés
Numéro CAS |
146509-38-8 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-methylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H,10,11) |
Clé InChI |
ZIKKGONIMCSXQA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC2CCC1C2 |
SMILES canonique |
CNC(=O)C1CC2CCC1C2 |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxamide, N-methyl-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)


![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)




![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)